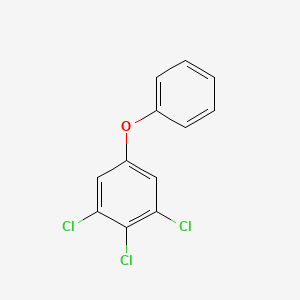

3,4,5-Trichlorodiphenyl ether

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63646-53-7 |

|---|---|

Molecular Formula |

C12H7Cl3O |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

1,2,3-trichloro-5-phenoxybenzene |

InChI |

InChI=1S/C12H7Cl3O/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H |

InChI Key |

ZQCCHNBMSHOJAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Polychlorinated Diphenyl Ethers

The construction of the diaryl ether core of PCDEs can be achieved through several established chemical transformations. These methods range from classical, high-temperature reactions to modern, milder, catalyzed processes.

Direct Chlorination Techniques of Diphenyl Ether Scaffolds

The direct chlorination of a parent diphenyl ether molecule is one potential route for the synthesis of PCDEs. This method involves an electrophilic aromatic substitution reaction where the diphenyl ether is treated with a chlorinating agent, often in the presence of a Lewis acid catalyst. Industrially, polychlorinated biphenyls (PCBs), which are structurally similar to PCDEs, were produced by the direct chlorination of biphenyl (B1667301) with anhydrous chlorine researchgate.net. A similar approach can be applied to diphenyl ether capes.gov.br.

However, this method generally offers poor regioselectivity. The ether group is an ortho-, para-directing activator, leading to a complex mixture of different chlorinated isomers and congeners. Separating a single, specific congener like 3,4,5-trichlorodiphenyl ether from this mixture is exceptionally challenging, making this route impractical for the synthesis of pure isomers.

Ullmann Ether Synthesis Applications in Related Systems

The Ullmann condensation, or Ullmann ether synthesis, is a classical and widely used method for forming diaryl ethers. beilstein-journals.org This reaction involves the copper-promoted coupling of an aryl halide with a phenol (B47542). beilstein-journals.orgwikipedia.org Traditional Ullmann reactions require stoichiometric amounts of copper powder, high temperatures (often exceeding 200°C), and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. beilstein-journals.orgwikipedia.org The mechanism is believed to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.orgorganic-chemistry.org

An illustrative example of the traditional Ullmann ether synthesis is the preparation of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol, using copper as a catalyst. wikipedia.org This fundamental reaction can be adapted for the synthesis of chlorinated diphenyl ethers. For instance, a process for preparing 3,4'-dichlorodiphenyl ether involves the reaction of 1,3-dichlorobenzene (B1664543) with 4-chlorophenol (B41353) in the presence of potassium carbonate and a basic copper carbonate catalyst at temperatures around 170-175°C. google.comgoogle.com

To synthesize this compound via this route, one could theoretically react 3,4,5-trichlorophenol (B165643) with an aryl halide (e.g., bromobenzene) or, conversely, react phenol with a 1-halo-3,4,5-trichlorobenzene in the presence of a copper catalyst. Modern variations of the Ullmann reaction have been developed that use soluble copper catalysts with specific ligands, sometimes allowing for lower reaction temperatures. wikipedia.org

| Method | Typical Catalyst | Key Reactants | General Conditions | Selectivity |

|---|---|---|---|---|

| Direct Chlorination | Lewis Acid (e.g., FeCl₃) | Diphenyl Ether + Chlorinating Agent | Variable, often harsh | Low regioselectivity, mixture of isomers |

| Ullmann Ether Synthesis | Copper (powder or salts) | Aryl Halide + Phenol | High temperature (>150°C), polar solvent | High regioselectivity based on precursors |

| Palladium-Catalyzed Cross-Coupling | Palladium Complex + Ligand | Aryl Halide/Triflate + Phenol | Mild temperature (<120°C), various solvents | High regioselectivity based on precursors |

Palladium-Catalyzed Cross-Coupling Reactions for Chlorinated Aromatic Precursors

Modern organic synthesis often employs palladium-catalyzed cross-coupling reactions to form carbon-oxygen bonds under milder conditions than the classical Ullmann synthesis. beilstein-journals.orgnobelprize.org These methods, developed by researchers like Buchwald and Hartwig, have become powerful tools for the synthesis of diaryl ethers. beilstein-journals.orgmagtech.com.cn

The catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The aryl halide (or triflate) reacts with a Pd(0) complex to form a Pd(II) species.

Coordination and Deprotonation: The phenol coordinates to the palladium center, and a base removes the acidic proton to form a palladium-phenoxide complex.

Reductive Elimination: The diaryl ether product is formed, regenerating the Pd(0) catalyst.

These reactions are highly valued for their broad functional group tolerance and generally mild conditions. nobelprize.orgmagtech.com.cn The choice of ligand, often a bulky and electron-rich phosphine (B1218219), is critical for the efficiency of the catalyst system. magtech.com.cn For the synthesis of this compound, this method would involve coupling a phenol with 1-bromo-3,4,5-trichlorobenzene (or a similar halide) in the presence of a suitable palladium catalyst, phosphine ligand, and a base. This approach offers a significant advantage in terms of reaction conditions and substrate scope compared to the Ullmann method. magtech.com.cn

Regioselective Synthesis and Isomer Control

Achieving high regioselectivity—the control over the exact placement of substituents on the aromatic rings—is paramount for the synthesis of a specific congener like this compound. While direct chlorination of diphenyl ether is non-selective, building-block approaches that construct the ether linkage provide excellent isomer control.

Both the Ullmann ether synthesis and palladium-catalyzed cross-coupling reactions are highly regioselective. The final substitution pattern of the product is dictated entirely by the substitution patterns of the starting aryl halide and phenol precursors. Therefore, to synthesize this compound, one must begin with a precursor that already contains the desired 3,4,5-trichloro-substituted phenyl ring.

Possible Regioselective Synthetic Pathways:

Pathway A: Coupling of 3,4,5-trichlorophenol with a simple aryl halide (e.g., bromobenzene).

Pathway B: Coupling of phenol with a 1-halo-3,4,5-trichlorobenzene.

By using one of these precursor combinations in either an Ullmann or a palladium-catalyzed reaction, the this compound isomer can be synthesized specifically, without the formation of other trichloro-isomers. This control is crucial for producing analytical standards and for studying the specific properties of this congener.

Synthesis of Radiolabeled or Stable-Isotope Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is essential for a variety of scientific studies, including metabolism, environmental fate, and mechanistic toxicology. For this compound, this could involve incorporating stable isotopes like Carbon-13 (¹³C) or radioisotopes such as Carbon-14 (¹⁴C).

The general strategy for synthesizing such labeled compounds involves preparing a labeled precursor and carrying it through a synthetic route. nih.gov To maximize efficiency and minimize the handling of radioactive materials, the isotope is typically introduced as late as possible in the synthetic sequence. nih.gov

Environmental Behavior and Distribution Dynamics

Environmental Partitioning and Distribution Across Multi-Compartment Systems

The distribution of 3,4,5-Trichlorodiphenyl ether in the environment is a dynamic process of partitioning between air, water, soil, and sediment. This partitioning is driven by the compound's low water solubility and high affinity for organic matter. Due to the presence of an oxygen atom, PCDEs are typically more polar than their PCB counterparts. nih.gov

The exchange of chlorinated compounds between the atmosphere and water bodies is a critical process influencing their environmental transport. For compounds like PCDEs, this exchange is governed by their Henry's Law constant, which indicates their tendency to partition between air and water. The process can result in either volatilization from water to air or deposition from air to water.

Studies on related compounds, such as PCBs and polybrominated diphenyl ethers (PBDEs), show that the direction of this flux is influenced by factors like temperature and the degree of halogenation. nih.gov Generally, lower chlorinated congeners are more volatile and more likely to be found in the gas phase, while heavier, more highly chlorinated congeners are more associated with particulate matter and subject to deposition. nih.govdeu.edu.tr For trichlorodiphenyl ether, it is expected that volatilization would be a significant process, contributing to its atmospheric transport away from source regions. The net flux, however, can vary seasonally and geographically. nih.gov

Due to their hydrophobic nature, PCDEs exhibit a strong tendency to adsorb to suspended particulate matter and bottom sediments in aquatic systems. nih.gov This process effectively removes the compounds from the water column and leads to their accumulation in sediments, which can act as long-term sinks. The transport of this compound across the sediment-water interface is influenced by diffusion, bioturbation by benthic organisms, and resuspension events.

Research on similar persistent organic pollutants indicates that congeners with more chlorine atoms are more likely to accumulate in sediment. nih.gov The organic carbon content of the sediment is a key factor controlling the sorption process; higher organic carbon levels lead to stronger binding of the chemical. Once in the sediment, these compounds can persist for long periods, with the potential for re-entry into the water column and the food web.

In terrestrial environments, this compound is expected to bind strongly to soil particles, particularly the organic matter fraction. This high sorption potential limits its mobility in soil and reduces the likelihood of leaching into groundwater. The organic carbon-water (B12546825) partition coefficient (Koc) is the primary parameter used to describe this partitioning behavior. For hydrophobic organic compounds like PCDEs, Koc values are generally high.

Studies on diphenyl ether herbicides, which share a similar core structure, have shown that their degradation and persistence in soil are highly dependent on environmental conditions, such as whether the soil is flooded or under upland conditions. tandfonline.com Degradation is typically much slower in upland (aerobic) soils compared to flooded (anaerobic) conditions. tandfonline.com This suggests that this compound could be highly persistent in many soil environments.

Table 1: Estimated Physicochemical Properties Influencing Environmental Partitioning (Note: Experimental data for this compound is scarce. The following table includes computed values for the related isomer 2,4,5-Trichlorodiphenyl ether as an estimate.)

| Property | Estimated Value (for 2,4,5-Trichlorodiphenyl ether) | Implication for Environmental Behavior | Source |

| Molecular Weight | 273.5 g/mol | Influences diffusion and transport rates. | nih.gov |

| log Kow (XLogP3) | 5.3 | High potential for sorption to organic matter and bioaccumulation. | nih.gov |

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs

One of the most significant environmental concerns regarding PCDEs is their ability to accumulate in living organisms and magnify in concentration up the food chain. nih.gov As lipophilic compounds, they readily partition into the fatty tissues of organisms.

The Bioconcentration Factor (BCF) quantifies the accumulation of a chemical in an organism from water, while the Biomagnification Factor (BMF) describes the increase in concentration from prey to predator. For hydrophobic compounds, the BCF is strongly correlated with the octanol-water partition coefficient (Kow). nih.gov

While specific BCF and BMF values for this compound are not available, its high estimated log Kow value suggests a significant potential for bioconcentration. nih.gov General models for persistent organic pollutants indicate that compounds with log Kow values in this range have high BCFs. epa.gov Studies on related hydroxylated and methoxylated PCDEs have confirmed their bioavailability and accumulation in aquatic organisms like worms and mussels, reinforcing the expectation that the parent compound would also bioaccumulate. nih.gov The BMF describes how concentrations increase at successively higher trophic levels in a food web. nih.govnih.gov

The extent of bioaccumulation of a chemical can vary significantly among different species. univ-larochelle.fr These variations are often linked to differences in metabolism, feeding habits, trophic level, and habitat. Metabolic pathways, particularly those involving cytochrome P450 enzymes, can transform and eliminate foreign compounds. The efficiency of these pathways differs between species, leading to different accumulation patterns. univ-larochelle.fr

For instance, studies comparing pinnipeds and cetaceans have shown that pinnipeds have a higher capacity to metabolize certain PCB congeners. univ-larochelle.fr It is plausible that similar interspecies differences in metabolic capacity exist for PCDEs. Therefore, the accumulation potential of this compound would likely differ among various fish, bird, and mammal species within an ecosystem.

Trophic Transfer Dynamics and Ecological Amplification

The process by which contaminants are transferred from one trophic level to the next is known as trophic transfer. For persistent and lipophilic compounds like this compound, this transfer can lead to ecological amplification, also referred to as biomagnification, where the concentration of the substance increases in organisms at successively higher levels in the food web.

Research on related polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) provides a framework for understanding the behavior of this compound. The primary mechanism for its trophic transfer is dietary intake. The compound accumulates in the fatty tissues of organisms due to its lipophilic (fat-soluble) nature. When a predator consumes prey containing the compound, the contaminant is transferred and accumulates in the predator's own fatty tissues. Because the chemical is resistant to metabolic degradation, it is retained and concentrated.

Studies on similar compounds, such as 2,5,4'-trichlorobiphenyl, have shown that accumulation via the food chain is a significant uptake route, particularly when environmental concentrations are low nih.gov. This suggests that organisms at higher trophic levels, such as predatory fish, birds, and marine mammals, are likely to exhibit higher concentrations of this compound than organisms at the bottom of the food web mdpi.comubc.ca. This amplification occurs because the biomass at each successive trophic level is smaller, leading to a concentration of the chemical from the larger biomass of the level below plos.org. The ultimate result is that apex predators can carry body burdens of the contaminant that are several orders of magnitude higher than the background levels in their environment ubc.ca.

Table 1: Key Factors Influencing Trophic Transfer of this compound

| Factor | Description | Relevance to this compound |

| Lipophilicity (Kow) | The tendency of a chemical to dissolve in fats, oils, and lipids. | As a chlorinated organic compound, it is expected to have a high octanol-water partition coefficient (Kow), leading to significant bioaccumulation in fatty tissues. |

| Persistence | The resistance of a substance to degradation (chemical, biological, or photolytic). | The chlorine-carbon bonds are strong, making the molecule resistant to breakdown in the environment and within organisms, allowing it to persist and be transferred up the food web. |

| Metabolism Rate | The rate at which an organism can break down and excrete the compound. | Halogenated aromatic compounds are generally metabolized slowly, leading to retention and bioaccumulation. |

| Food Web Structure | The length and complexity of the food chain. | Longer food chains provide more opportunities for the compound to become concentrated at each successive trophic level, leading to higher amplification in apex predators. |

Long-Range Environmental Transport Potential and Global Distribution Models

The potential for a chemical to be transported over long distances from its source of release is known as its long-range environmental transport potential (LRTP) nih.govresearchgate.net. Chemicals with a high LRTP, often persistent organic pollutants (POPs), can be found in remote ecosystems like the Arctic, far from any industrial or agricultural sources researchgate.netpops.int. This compound, due to its expected properties of persistence and semi-volatility, is a candidate for long-range transport researchgate.net.

The process typically involves the chemical volatilizing into the atmosphere, being carried by wind currents, and then being deposited back onto land or water surfaces through wet (rain, snow) or dry deposition epa.gov. This cycle of volatilization and deposition, sometimes called the "grasshopper effect," allows the compound to travel in a series of hops across the globe nih.gov.

Table 2: Metrics Used in LRTP Models

| Metric | Description | Significance for Global Distribution |

| Characteristic Travel Distance (CTD) | The distance a chemical can travel in the atmosphere before its concentration is reduced by a factor of e (approximately 63%). | A high CTD indicates a high potential for the chemical to reach remote regions. |

| Transfer Efficiency (TE) | The fraction of the chemical that is deposited in a remote "target" region (e.g., the Arctic) relative to the total amount emitted. | A higher TE suggests that a significant portion of the emitted chemical can contaminate remote ecosystems. |

| Overall Persistence (Pov) | The residence time of a chemical in the entire multimedia environment (air, water, soil, sediment). | High persistence is a prerequisite for long-range transport, as the chemical must survive long enough to travel significant distances. |

Multimedia Environmental Fate Modeling and Simulation

Multimedia environmental fate models are essential tools for understanding and predicting how a chemical like this compound will be distributed and accumulate in the environment uninsubria.itresearchgate.net. These models represent the environment as a series of interconnected compartments, typically including air, water, soil, and sediment researchgate.net. By inputting the chemical's properties and emission rates, these models can simulate its movement and transformation over time nih.gov.

These simulations, often called Mackay-type or fugacity models, calculate the partitioning of a chemical between different environmental media cefic-lri.orguninsubria.it. They account for key environmental processes such as:

Intermedia Transport: Movement between compartments, like evaporation from water to air or deposition from air to soil researchgate.net.

Advection: Transport out of the defined model environment by wind or water currents.

Degradation: Chemical breakdown in each compartment through processes like hydrolysis, photolysis, or biodegradation researchgate.net.

The output of these models provides predicted environmental concentrations (PECs) in each compartment, which helps in assessing potential exposure and risk uninsubria.it.

The core of multimedia fate modeling is the principle of mass balance researchgate.netnih.gov. A mass balance model establishes an equation for each environmental compartment, treating it as a well-mixed box cefic-lri.org. The fundamental concept is that the change in the mass of a chemical in a compartment over time is equal to the rate of input minus the rate of output.

Rate of Change = (Inputs + Production) - (Outputs + Degradation)

The accuracy of multimedia environmental fate models is highly dependent on the quality of the input data, a process known as parameterization . For a specific compound like this compound, a range of physicochemical and environmental parameters are required.

Table 3: Key Input Parameters for Modeling this compound

| Parameter Category | Specific Parameters | Role in the Model |

| Physicochemical Properties | Molecular Weight, Vapor Pressure, Water Solubility, Octanol-Water Partition Coefficient (Kow), Organic Carbon-Water Partition Coefficient (Koc), Henry's Law Constant. | Govern how the chemical partitions between air, water, soil, and biota. |

| Degradation Rates | Half-life in Air, Half-life in Water, Half-life in Soil, Half-life in Sediment. | Determine the persistence of the chemical in each environmental compartment. |

| Environmental Properties | Temperature, Wind Speed, Water Depth, Soil Density, Organic Carbon Content of Soil/Sediment, Rain Rate. | Define the characteristics of the model environment and influence transport and degradation rates. |

| Emission Data | Emission Rate, Compartment of Release (e.g., air, water). | The primary input source of the chemical into the model system. |

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes, including the action of sunlight (photolysis), high temperatures (pyrolysis), and chemical reactions like hydrolysis and oxidation.

Photolytic Transformation Processes and Kinetics

Pyrolytic Degradation Pathways and Byproduct Formation

The thermal degradation of PCDEs is a significant transformation pathway, particularly in high-temperature environments such as municipal waste incineration nih.govresearchgate.net. Pyrolysis of PCDEs can lead to the formation of several byproducts, with polychlorinated dibenzo-p-dioxins (PCDDs) and, more predominantly, PCDFs being of primary concern due to their high toxicity researchgate.netnih.gov. The formation of these byproducts occurs through intramolecular cyclization reactions at elevated temperatures. For instance, the pyrolysis of pentachlorophenol (B1679276) (PCP) and hexachlorobenzene (B1673134) (HCB) has been shown to produce decachlorodiphenyl ether (DCDE) and octachlorodibenzo-p-dioxins (OCDD) researchgate.net. While specific byproducts for 3,4,5-trichlorodiphenyl ether are not documented, it is plausible that its pyrolysis could yield trichlorinated dibenzofurans and/or dioxins.

Chemical Hydrolysis and Oxidation Reactions in Environmental Matrices

Information on the chemical hydrolysis and oxidation of this compound is limited. Generally, the ether linkage in diphenyl ethers is resistant to hydrolysis under typical environmental pH conditions. However, advanced oxidation processes (AOPs) involving highly reactive species like hydroxyl radicals (•OH) can contribute to the degradation of chlorinated aromatic compounds nih.gov. For example, the Fenton reaction, which generates hydroxyl radicals, has been shown to degrade 2,2',5-trichlorobiphenyl, with degradation being sensitive to pH nih.gov. Such oxidative processes could potentially lead to the hydroxylation of the aromatic rings or cleavage of the ether bond in this compound.

Biotic Transformation and Biodegradation

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. This is a key process in the natural attenuation of persistent organic pollutants.

Microbial Degradation by Bacteria and Fungi

The microbial degradation of PCDEs is less studied than that of similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) omicsonline.orgresearchgate.net. However, the structural similarities suggest that analogous microbial pathways may be involved. Both bacteria and fungi have been shown to degrade PCBs and other chlorinated aromatic compounds researchgate.netnih.gov. Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzymes, such as laccases and peroxidases, that can non-specifically oxidize a wide range of persistent pollutants nih.govnih.gov. Bacterial degradation of chlorinated aromatics can occur under both aerobic and anaerobic conditions, often involving initial attack by oxygenase enzymes nih.gov.

Oxidative Degradation Processes (e.g., Dioxygenase and Cytochrome P-450 Mediated Reactions)

Oxidative enzymes play a crucial role in initiating the biodegradation of chlorinated aromatic compounds.

Dioxygenases: In aerobic bacteria, biphenyl (B1667301) dioxygenases are key enzymes in the degradation of PCBs nih.gov. These enzymes introduce two hydroxyl groups onto the aromatic ring, leading to ring cleavage and further degradation. It is plausible that similar dioxygenase enzymes could act on this compound, although specific studies are lacking. For instance, a species of Arthrobacter was found to contain a dioxygenase that acts on 3,4-dihydroxy-5-methoxyphenylacetate, a structurally related compound nih.gov.

Cytochrome P-450 Mediated Reactions: Cytochrome P-450 monooxygenases are a versatile group of enzymes found in a wide range of organisms, from bacteria to mammals, and are known to metabolize a variety of foreign compounds Current time information in Pittsburgh, PA, US.nih.gov. In the context of PCDEs, cytochrome P-450 enzymes can catalyze hydroxylation reactions mdpi.com. Studies on rats have shown that certain PCDE congeners can induce cytochrome P-450 levels mdpi.com. This enzymatic action is a critical step in the biotransformation of these compounds, often leading to the formation of hydroxylated metabolites. While direct evidence for this compound is unavailable, genetically engineered cytochrome P-450 enzymes have shown the ability to oxidize polychlorinated benzenes to chlorophenols, which are more readily biodegradable nih.govrsc.org.

Phytoremediation and Plant-Mediated Transformation Studies

Phytoremediation is an emerging technology that utilizes plants and their associated rhizospheric microorganisms to remove, degrade, or contain environmental contaminants nih.gov. Plants can absorb pollutants through their roots and transform them into less toxic compounds through various metabolic processes.

There is a significant gap in research regarding the phytoremediation of this compound. However, studies with related compounds, including polychlorinated biphenyls (PCBs) and brominated diphenyl ethers (PBDEs), indicate that plants possess the metabolic machinery to transform these types of molecules.

Once absorbed by plants, chlorinated aromatic compounds can be metabolized through pathways similar to those in other organisms, often involving hydroxylation and dechlorination reactions. Cytochrome P450 monooxygenases are key enzymes in this process, catalyzing the insertion of hydroxyl groups onto the aromatic rings. This hydroxylation increases the water solubility of the compound and makes it more amenable to further enzymatic reactions and conjugation.

Studies on whole poplar plants exposed to 3,3′,4,4′-tetrachlorobiphenyl (a PCB) demonstrated that the plants could hydroxylate the compound, forming 5-hydroxy- and 6-hydroxy-tetrachlorobiphenyl nih.govresearchgate.net. This suggests that plants have the enzymatic capacity to attack the chlorinated aromatic rings of such pollutants. Research on brominated diphenyl ethers in rice, wheat, and soybean has also shown that plants can metabolize these compounds nih.gov. While direct evidence for this compound is absent, it is conceivable that similar hydroxylation pathways exist, potentially leading to the formation of various hydroxylated trichlorodiphenyl ether isomers. Dechlorination has also been observed in plants, although it is often a slower process compared to microbial degradation nih.gov.

Identifying metabolites within plant tissues is crucial for confirming phytotransformation. Following initial hydroxylation, plants often conjugate metabolites to molecules like glucose or glutathione (B108866) to increase their water solubility and facilitate sequestration into vacuoles or incorporation into cell wall components like lignin.

No studies have identified metabolites of this compound in plant tissues. Research on PCBs in poplar plants has successfully identified hydroxylated metabolites in roots and wood, confirming in-planta transformation nih.gov. Furthermore, the rhizosphere—the soil region directly influenced by plant roots—is a hotbed of microbial activity. Plants release exudates that can stimulate microbial populations, potentially enhancing the degradation of pollutants in the soil in a synergistic process known as rhizodegradation plos.org. This combined action of plants and their associated microbes can be more effective than either process alone. The potential for rhizospheric interactions to accelerate the degradation of this compound remains an un-investigated but promising area of research.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Polychlorinated diphenyl ether | PCDE |

| Polychlorinated biphenyl | PCB |

| Polychlorinated phenol (B47542) | PCP |

| 2,3,4,5-Tetrachlorobiphenyl | - |

| 2,3,5-Trichlorobiphenyl | - |

| 2,4,5-Trichlorobiphenyl | - |

| Pentachlorophenol | PCP |

| 3,4,5-Trichlorophenol (B165643) | 3,4,5-TCP |

| 3,5-Dichlorophenol | 3,5-DCP |

| 2,4,5-Trichlorophenol | 2,4,5-TCP |

| 2,5-Dichloro-1,4-benzoquinone | - |

| 1,2,4,5-Tetrahydroxybenzene | - |

| Lignin peroxidase | LiP |

| Manganese peroxidase | MnP |

| Triclosan | - |

| 3,5,6-trichloro-2-pyridinol | TCP |

| 2,4,6-Trichlorophenol | 2,4,6-TCP |

| Brominated diphenyl ether | PBDE |

| 3,3′,4,4′-Tetrachlorobiphenyl | - |

| 5-hydroxy-3,3′,4,4′-tetrachlorobiphenyl | 5-OH-CB77 |

| 6-hydroxy-3,3′,4,4′-tetrachlorobiphenyl | 6-OH-CB77 |

| Phenol | - |

| Glucose | - |

Ecotoxicological Interaction Mechanisms

Molecular and Cellular Mechanisms of Biological Interaction

A thorough understanding of the ecotoxicological profile of 3,4,5-Trichlorodiphenyl ether would necessitate detailed investigation into its molecular and cellular interaction pathways. Research in this area would be fundamental to predicting its potential adverse effects on various organisms.

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons. Activation of the AhR can lead to a cascade of downstream signaling events, resulting in altered gene expression and subsequent adverse biological effects.

Currently, there is a lack of specific data from reporter gene assays or other molecular biology techniques to confirm whether this compound can act as a ligand for the AhR. Research is required to determine if this compound can bind to and activate the AhR, and to identify the subsequent downstream signaling pathways that may be affected. Such studies would be crucial in assessing its potential for dioxin-like toxicity.

Induction of Oxidative Stress and Associated Cellular Response Pathways

Exposure to various environmental contaminants can lead to an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products, a state known as oxidative stress. This can result in cellular damage to lipids, proteins, and DNA.

Scientific studies have not yet specifically investigated the potential of this compound to induce oxidative stress. Future research should focus on whether exposure to this compound leads to the generation of ROS and the activation of cellular antioxidant defense mechanisms. Key parameters to investigate would include the activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, as well as levels of non-enzymatic antioxidants like glutathione.

Interference with Endocrine Pathways: Thyroid Hormone Axis Modulation

The thyroid hormone system is a critical endocrine pathway that can be disrupted by various environmental chemicals. Such disruption can have profound effects on growth, development, and metabolism.

There is no specific information available on the potential for this compound to interfere with the thyroid hormone axis. A comprehensive assessment would require investigation into its interactions with multiple components of this system.

Interactions with Thyroid Hormone Transport Proteins (e.g., Transthyretin)

Thyroid hormones are transported in the blood by specific proteins, with transthyretin (TTR) being a key transporter. Some xenobiotics can bind to TTR, displacing thyroid hormones and altering their bioavailability.

Competitive binding assays would be necessary to determine if this compound can interact with and bind to transthyretin. Such studies would clarify its potential to disrupt the transport of thyroid hormones.

Modulation of Deiodinase Activity and Thyroid Hormone Metabolism

The conversion of the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3) is catalyzed by deiodinase enzymes. Inhibition or alteration of deiodinase activity can significantly impact thyroid hormone homeostasis.

Research is needed to evaluate the effect of this compound on the activity of different deiodinase isozymes. Understanding its impact on the metabolic activation and inactivation of thyroid hormones is a critical aspect of its potential endocrine-disrupting capabilities.

Neurological System Interactions: Mechanisms of Cellular and Molecular Perturbations

The developing and adult nervous systems can be vulnerable to the effects of environmental contaminants. The neurotoxic potential of a compound is determined by its ability to interfere with various cellular and molecular processes within the brain and nervous tissue.

The potential for this compound to cause neurotoxicity has not been investigated. Future studies should aim to identify any adverse effects on neuronal cell viability, differentiation, and function. Mechanistic studies would be required to explore potential interactions with neurotransmitter systems, ion channels, and other critical neurological pathways.

Immunomodulatory Mechanisms and Cellular Immune Responses

Exposure to PCDEs and other dioxin-like compounds is known to cause significant immunotoxicity, primarily through the activation of the AhR on various immune cells. nih.govresearchgate.net This interaction can disrupt the normal development, differentiation, and function of white blood cells, thereby hampering the immune response and increasing susceptibility to disease.

The binding of a compound like this compound to the AhR in lymphocytes can trigger a cascade of altered gene expression, affecting T-cells, B-cells, and antigen-presenting cells (APCs). researchgate.net This can lead to a remodeling or suppression of the immune system. researchgate.net Studies on structurally similar PCBs have demonstrated correlations between exposure and changes in the cellular composition of the adaptive immune system, including alterations in B-cell populations and serum immunoglobulin (IgM) levels. nih.gov The primary mechanism involves the AhR signaling pathway, which can shift the balance of myeloid and lymphoid cells, ultimately compromising the ability of the immune system to mount an effective response to pathogens.

Table 1: Summary of AhR-Mediated Immunomodulatory Effects

| Immune Cell Type | Observed Effect of AhR Activation | Potential Consequence |

|---|---|---|

| B-Lymphocytes | Altered differentiation and antibody production | Negative correlation with serum IgM; impaired humoral immunity nih.govmdpi.com |

| T-Lymphocytes | Shift in balance of T-cell subtypes (e.g., Th17, Treg); altered activation marker expression | Suppression or dysregulation of cell-mediated immunity nih.govmdpi.com |

| Hematopoietic Stem Cells | Altered development and differentiation pathways | Disrupted balance of mature white blood cell populations |

| Antigen-Presenting Cells (APCs) | Modulation of cytokine production and antigen presentation | Inefficient initiation of adaptive immune responses researchgate.net |

Epigenetic Dysregulation: DNA Methylation Alterations, Chromatin Dynamics, and Non-coding RNA Expression

Environmental toxicants, including PCDEs and PCBs, can induce lasting changes in gene expression without altering the DNA sequence itself, a process known as epigenetic dysregulation. tandfonline.comnih.gov These changes, which can include DNA methylation, histone modifications, and altered non-coding RNA expression, are critical mechanisms underlying their toxicity. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) in Ecotoxicology

The toxicity of the 209 distinct PCDE congeners is not uniform; it is highly dependent on their specific molecular structure. SAR and QSAR studies are crucial for understanding and predicting how a congener's structure, such as that of this compound, relates to its biological activity. nih.gov

Influence of Chlorination Pattern on Receptor Binding Affinity and Biological Potency

The defining factor for the "dioxin-like" toxicity of a PCDE congener is its ability to bind to and activate the AhR. This binding affinity is profoundly influenced by the number and position of chlorine atoms on the diphenyl ether backbone. wikipedia.org

Generally, congeners with chlorine atoms at the lateral positions (meta and para positions, i.e., 3, 4, 5, 3', 4', 5') and few or no chlorine atoms at the ortho positions (2, 6, 2', 6') can adopt a planar or coplanar configuration. This planarity is a critical requirement for fitting into the binding pocket of the AhR. Therefore, a congener like this compound, which has lateral chlorination and an unsubstituted ortho position on one ring, is expected to have a higher affinity for the AhR compared to a highly ortho-substituted, non-planar congener. The degree of chlorination also plays a role, with higher chlorination often being associated with increased persistence and lipophilicity, which affects bioaccumulation. nih.govrti.org

Table 2: General Principles of PCDE Structure-Activity Relationships

| Structural Feature | Influence on Biological Activity | Rationale |

|---|---|---|

| Ortho (2, 6, 2', 6') Substitution | Decreases AhR binding affinity and "dioxin-like" toxicity | Steric hindrance prevents the molecule from adopting the planar conformation required for receptor binding. wikipedia.org |

| Lateral (3, 4, 5, 3', 4', 5') Substitution | Increases AhR binding affinity and "dioxin-like" toxicity | Promotes a planar molecular structure, facilitating a strong fit within the AhR binding pocket. |

| Degree of Chlorination | Inversely related to rates of absorption and metabolism; positively correlated with bioaccumulation potential | Higher chlorination increases lipophilicity (fat-solubility) and resistance to degradation. nih.govresearchgate.net |

Development of Predictive Models for Ecotoxicological Endpoints

Given the immense number of PCDE congeners and the practical impossibility of empirically testing each one for every toxicological endpoint, QSAR models are invaluable tools for risk assessment. uninsubria.it These computational models establish mathematical relationships between the structural or physicochemical properties of chemicals (descriptors) and their biological activities. nih.gov

For PCDEs, QSAR models have been developed to predict key ecotoxicological endpoints, including immunotoxicity (log ED50), as well as physicochemical properties that govern environmental fate, such as the n-octanol/water partition coefficient (log Kₒw) and aqueous solubility. nih.gov These models use descriptors derived from the molecular structure, such as the number of chlorine atoms, and parameters related to the molecule's electrostatic potential. nih.gov By inputting the structure of a congener like this compound, these models can provide robust predictions of its potential toxicity and environmental behavior, helping to fill data gaps and prioritize chemicals for further investigation. uninsubria.it

Ecological Impact at Population and Ecosystem Levels (Mechanism-focused Studies)

The molecular and cellular disruptions caused by this compound and other PCDEs can scale up to have significant impacts on the health of individual organisms, which in turn affects populations and entire ecosystems. nih.gov PCDEs are persistent in the environment and are known to bioaccumulate in fatty tissues and biomagnify up the food chain, leading to higher concentrations in top predators. nih.gov

The ecotoxicological mechanisms at the cellular level translate directly to population-level effects. For example, AhR-mediated immunotoxicity can lead to increased disease prevalence and mortality within a wildlife population. nih.gov Endocrine-disrupting effects, which are also associated with many PCDEs, can interfere with reproduction and development, leading to reduced fertility, developmental abnormalities, and population decline. nih.gov The cumulative result of these impacts is a potential imbalance in ecosystem structure and function, as the decline of sensitive species can have cascading effects throughout the food web. taylorfrancis.com

Mechanisms of Growth and Reproductive Impairment in Aquatic and Terrestrial Organisms

Scientific data specifically detailing the ecotoxicological mechanisms of this compound are limited. However, by examining the broader class of polychlorinated diphenyl ethers (PCDEs) and other structurally similar persistent organic pollutants (POPs), it is possible to infer the likely pathways through which this compound impairs growth and reproduction in various organisms. The primary mechanisms are believed to involve endocrine disruption, induction of oxidative stress, and direct developmental toxicity.

PCDEs are recognized for their ability to interfere with the endocrine systems of both aquatic and terrestrial wildlife. nih.gov These compounds can mimic or block the action of natural hormones, particularly steroid and thyroid hormones, which are crucial for regulating growth, development, and reproduction. nih.govmdpi.com One of the key pathways is the interaction with the aryl hydrocarbon receptor (AhR), a protein that mediates the toxic effects of many planar aromatic hydrocarbons. nih.govmdpi.comepa.gov Activation of the AhR can trigger a cascade of adverse effects, including altered gene expression, disruption of hormone synthesis, and impaired cellular function, ultimately leading to reduced fertility and growth retardation. nih.govepa.gov

Furthermore, many PCDEs and their metabolites exhibit estrogenic or anti-androgenic activity by binding to estrogen receptors (ERs). endotext.orgnih.gov This interference can disrupt the delicate hormonal balance required for normal sexual development and reproductive function. nih.gov In fish, exposure to estrogenic chemicals has been linked to feminization of males, altered sex ratios, and complete reproductive failure. reproduction-abstracts.orgnih.gov The disruption of thyroid hormone signaling is another critical mechanism, as thyroid hormones are essential for metamorphosis in amphibians and for neurological and skeletal development in vertebrates. mdpi.comepa.gov

| Compound Class/Specific Chemical | Organism(s) | Observed Growth/Reproductive Impairment | Proposed Mechanism(s) |

|---|---|---|---|

| Polychlorinated Diphenyl Ethers (PCDEs) | General (Fish, Wildlife) | Growth retardation, reduced fertility, malformations, increased mortality. nih.gov | Endocrine disruption (AhR activation, ER binding), hepatic oxidative stress. nih.gov |

| Polychlorinated Biphenyls (PCBs) (structurally similar) | Fish, Humans | Reproductive disorders, developmental deficits, altered thyroid hormone levels. epa.govepa.gov | AhR-mediated toxicity, neurotoxicity, disruption of thyroid and steroid hormone pathways. epa.gov |

| Polybrominated Diphenyl Ethers (PBDEs) | Rodents, Humans | Impaired sperm quality, altered androgen levels, pubertal delay. endotext.orgnih.gov | Androgen receptor (AR) antagonism, disruption of metabolic signaling, thyroid hormone disruption. mdpi.comnih.gov |

| Ethynylestradiol (Potent Estrogen) | Zebrafish (Danio rerio) | Reduced fecundity, complete population failure due to lack of fertilization. nih.gov | Potent estrogenic activity leading to disturbed sexual differentiation and non-functional testes in males. nih.gov |

Community-Level Responses to Persistent Exposure and Ecosystem Function Disturbances

The persistent and bioaccumulative nature of this compound and related PCDEs means their impacts extend beyond individual organisms to affect entire communities and ecosystem functions. nih.gov Due to their low water solubility and high affinity for lipids, these compounds accumulate in the fatty tissues of organisms. nih.gov This process, known as bioaccumulation, is magnified at successively higher trophic levels of the food web (biomagnification), leading to dangerously high concentrations in top predators such as large fish, birds, and marine mammals. nih.govencyclopedia.pub The toxic effects on these key species, including reproductive failure and mortality, can alter predator-prey relationships and lead to declines in sensitive populations, thereby changing the community structure. nih.gov

In terrestrial and aquatic sediment environments, PCDEs can significantly alter microbial communities. Soil and sediment microbes are fundamental to ecosystem health, driving critical processes like nutrient cycling, decomposition of organic matter, and detoxification of pollutants. mdpi.commdpi.com The introduction of persistent antimicrobial compounds can disrupt this delicate balance. For example, studies on triclosan, a related chlorinated diphenyl ether, have shown that it alters the composition of soil microbial communities, notably increasing the ratio of fungi to bacteria. nih.gov Such shifts can impair essential ecosystem functions; for instance, a change in decomposer communities can slow down the rate of organic matter breakdown, affecting nutrient availability for the entire ecosystem. frontiersin.orgfrontiersin.org

| Ecosystem Type | Stressor/Compound Class | Observed Community/Ecosystem Response | Ecosystem Function Disturbance |

|---|---|---|---|

| Aquatic Food Webs | Polychlorinated Diphenyl Ethers (PCDEs) | High concentrations in higher trophic-level organisms (fish, mammals). nih.govencyclopedia.pub | Biomagnification leading to population declines in top predators, altering community structure. nih.gov |

| Soil Ecosystems | Triclosan (Chlorinated Diphenyl Ether) | Altered phenotypic composition of microbial communities; increased fungal-to-bacterial ratio. nih.gov | Potential changes in nutrient cycling and decomposition rates. nih.gov |

| Andean Streams | Urbanization (multiple stressors including chemical pollutants) | Decline in taxonomic and functional diversity of shredder invertebrates. frontiersin.org | Reduced rates of organic matter breakdown, interrupting the biodiversity-ecosystem function relationship. frontiersin.org |

| Agricultural Soil | Herbicides (e.g., Trifluralin) | Impacted bacterial and fungal diversity and community structure. frontiersin.org | Altered soil functions including nutrient metabolism (e.g., nitrogen and carbon cycling). frontiersin.org |

Analytical Methodologies for Environmental Monitoring and Research

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract the target analyte from the sample matrix and remove interfering substances that could compromise analytical results. phenomenex.comscispace.com The choice of technique depends on the physical and chemical properties of both the analyte and the sample matrix. scispace.com

The initial step in sample preparation is the extraction of 3,4,5-trichlorodiphenyl ether from the environmental matrix, such as water, soil, sediment, or biological tissues. nih.govenv.go.jp

Pressurized Fluid Extraction (PFE) , also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. wordpress.comnih.gov This automated method utilizes elevated temperatures (up to 200 °C) and pressures (e.g., 1500-2000 psi) to enhance the extraction process. epa.govchromatographyonline.com These conditions increase the solubility and mass transfer rate of the analyte while decreasing the viscosity of the solvent, allowing for faster and more complete extraction compared to traditional methods like Soxhlet. nih.govchromatographyonline.com PFE significantly reduces extraction times to as little as 20 minutes per sample and minimizes solvent consumption. wordpress.comchromatographyonline.com The technique is applicable for a wide range of water-insoluble or slightly soluble semivolatile organic compounds, including polychlorinated diphenyl ethers (PCDEs). epa.govepa.gov

Solid-Phase Extraction (SPE) is a versatile and widely used technique for preparing liquid samples and cleaning up sample extracts. scispace.comcdc.gov SPE separates compounds based on their partitioning between a solid stationary phase (sorbent) and a liquid mobile phase. scispace.com For aqueous samples, the sample is passed through a cartridge containing a sorbent that retains the analyte. Interfering components are washed away, and the target analyte is then eluted with a small volume of a strong solvent. phenomenex.com SPE offers several advantages over traditional liquid-liquid extraction, including higher analyte recoveries, reduced solvent usage, and the elimination of emulsions. scispace.com A variety of sorbents are available, such as reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange materials, allowing for selectivity in the extraction process. phenomenex.com A newer variation, magnetic solid-phase extraction (MSPE), uses magnetic sorbents for rapid separation. nih.gov

| Technique | Principle | Applicable Matrices | Key Advantages | Typical Solvents |

|---|---|---|---|---|

| Pressurized Fluid Extraction (PFE) | Extraction with solvents at elevated temperature and pressure. chromatographyonline.com | Soils, clays, sediments, sludges, solid wastes. epa.govepa.gov | Fast (15-30 min), low solvent consumption, automated. wordpress.comchromatographyonline.com | Acetone/hexane, Acetone/methylene chloride. epa.gov |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and liquid sample. scispace.com | Water samples, liquid extracts. scispace.comnih.gov | High recoveries, high selectivity, reduced solvent use. scispace.com | Methanol, Dichloromethane, Hexane. eurofins.comnih.gov |

Following extraction, sample extracts, particularly those from complex matrices like sediment and biota, often contain a multitude of co-extracted compounds that can interfere with chromatographic analysis. nih.govenv.go.jp Cleanup procedures are therefore essential to isolate this compound from these interferences. eurofins.com

Adsorption chromatography is a common and effective cleanup technique. cdc.govwisconsin.gov The extract is passed through a column packed with an adsorbent material, such as silica (B1680970) gel, Florisil, or alumina. cdc.govwisconsin.gov Separation is achieved based on the different affinities of the compounds in the extract for the adsorbent. A solvent or a series of solvents of increasing polarity is used to elute the compounds from the column. By carefully selecting the adsorbent and elution solvents, it is possible to separate the target analytes into fractions, effectively removing interfering substances. wisconsin.gov For instance, multi-layer silica gel columns, sometimes combined with Florisil, are employed for the fractionation of persistent organic pollutants like PCBs and PCDD/Fs, separating them from other co-extracted compounds. nih.govresearchgate.net

| Adsorbent | Description | Application in Cleanup |

|---|---|---|

| Silica Gel | A form of silicon dioxide (SiO₂·H₂O). wisconsin.gov | Used to separate compounds based on polarity; effective for removing polar interferences from non-polar analytes like chlorinated hydrocarbons. cdc.govwisconsin.gov |

| Florisil | A magnesium silicate (B1173343) (MgO + SiO₂) adsorbent. wisconsin.gov | Widely used for the cleanup of pesticide and PCB residues from environmental and biological samples. cdc.govwisconsin.gov |

| Alumina | A form of aluminum oxide (Al₂O₃). wisconsin.gov | Used in adsorption chromatography to remove interferences; can separate aromatic from aliphatic hydrocarbons. wisconsin.gov |

Chromatographic Separation Techniques

After sample preparation and cleanup, instrumental analysis is performed to separate, identify, and quantify this compound. Gas chromatography is the primary technique used for this purpose. env.go.jpcdc.gov

Gas chromatography separates chemical compounds in a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. tdi-bi.com For semi-volatile compounds like trichlorodiphenyl ether, the sample extract is injected into a heated inlet, where it is vaporized and carried by an inert gas through the column. Compounds separate as they travel through the column at different rates. tdi-bi.com

The Electron Capture Detector (ECD) is a highly sensitive and selective detector used in gas chromatography. measurlabs.comthermofisher.com It is particularly well-suited for detecting molecules containing electronegative elements, such as the chlorine atoms in this compound. measurlabs.com The ECD contains a radioactive source that emits electrons, creating a steady electrical current. measurlabs.com When electronegative compounds elute from the GC column and pass through the detector, they capture some of the electrons, causing a decrease in the current. measurlabs.com This drop in current is measured as a signal. Due to its exceptional sensitivity, GC-ECD is frequently used in environmental analysis to detect and quantify trace concentrations of chlorinated pesticides, polychlorinated biphenyls (PCBs), and other halogenated compounds. tdi-bi.commeasurlabs.com

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection and identification power of MS. nih.govenv.go.jp It is a confirmatory method used to provide unambiguous identification and quantification of environmental pollutants.

Electron Impact (EI) is a widely used, robust ionization technique in GC/MS. waters.comthermofisher.com As compounds elute from the GC column and enter the MS ion source, they are bombarded by a high-energy beam of electrons (typically 70 electron volts). waters.comthermofisher.com This process imparts enough energy to the analyte molecules to remove an electron, forming a positively charged molecular ion. nih.gov The molecular ion and any resulting fragment ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a chemical "fingerprint" that is characteristic of the compound's structure. nih.gov By comparing the acquired mass spectrum of an unknown peak to a reference library of spectra, a confident identification of the compound can be made.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

While GC-MS is the predominant technique for analyzing PCDEs, High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for sample fractionation or for analyzing less volatile or thermally labile related compounds. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

When coupled with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, HPLC becomes a powerful analytical tool. A DAD acquires the entire UV-visible spectrum of the eluent simultaneously. This provides several advantages:

Peak Purity Assessment: The detector can compare spectra across a single chromatographic peak to assess its purity. Co-eluting impurities can often be detected if their spectra differ from the target analyte.

Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint of the analyte, which can be compared to a library of standard spectra for identification. For this compound, the aromatic rings would produce a distinct UV absorption spectrum.

Simultaneous Quantification: The analyte can be quantified at its wavelength of maximum absorbance, which maximizes sensitivity.

HPLC-DAD is particularly useful for separating isomers and can be used as a cleanup technique to isolate fractions of compounds before final analysis by GC-MS. For instance, different classes of chlorinated compounds can be separated based on their polarity using a normal-phase or reversed-phase HPLC system.

Advanced Detection and Quantification Strategies

To achieve the highest levels of accuracy and precision, especially at ultra-trace concentrations, advanced analytical strategies are employed. These methods are designed to compensate for analytical variability and matrix effects.

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered the "gold standard" for high-accuracy quantification in trace analysis. The technique involves adding a known amount of an isotopically labeled version of the target analyte to the sample before any extraction or cleanup steps. For this compound, this would typically be a ¹³C₁₂-labeled analogue.

The core principle of IDMS is that the labeled standard is chemically identical to the native (unlabeled) analyte. Therefore, it behaves identically throughout the entire analytical procedure, including extraction, cleanup, and injection. Any loss of the native analyte during sample preparation will be matched by a proportional loss of the labeled standard.

By measuring the ratio of the native analyte to the labeled standard in the final extract using MS, the initial concentration of the native analyte in the sample can be calculated with high accuracy, regardless of incomplete recovery. This method effectively corrects for analyte losses and matrix-induced signal suppression or enhancement, providing more robust and reliable data than methods relying on external calibration or traditional internal standards alone.

Application of Internal and Surrogate Standards for Quality Control

In environmental analysis, various types of standards are used to monitor and ensure the quality of the data.

Surrogate Standards: These are compounds that are chemically similar to the target analytes but not expected to be found in the sample. Isotopically labeled analogues (e.g., ¹³C₁₂-PCB-97) are ideal surrogates. They are added to every sample, blank, and quality control standard before extraction. The recovery of the surrogate standard is monitored to assess the performance of the sample preparation method for each individual sample. Low or high surrogate recovery can indicate a problem with the extraction and cleanup of a specific sample.

Internal Standards (Injection Standards): These are added to the final sample extract just before injection into the GC-MS. Their purpose is to correct for variations in instrument response and injection volume. The response of the target analytes and surrogates is measured relative to the internal standard. This ensures that quantification is not affected by minor fluctuations in instrument performance.

The use of these standards is a fundamental component of rigorous quality control in the analysis of persistent organic pollutants.

| Standard Type | Purpose | When Added | Example Compound (Analogous) |

|---|---|---|---|

| Surrogate Standard | Monitors efficiency of sample preparation (extraction, cleanup) for each sample. | To sample before extraction. | ¹³C₁₂-labeled this compound |

| Internal Standard | Corrects for variability in injection volume and instrument response. | To final extract before injection. | ¹³C₁₂-PCB-209 |

Quality Assurance and Quality Control Protocols in Environmental Chemical Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure that analytical data are reliable, defensible, and of known quality. For the analysis of trace environmental contaminants like this compound, these protocols are typically defined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

A comprehensive QA/QC program includes several key elements:

Method Blank (MB): An aliquot of a clean reference matrix (e.g., reagent water, purified sand) is processed and analyzed in exactly the same manner as the field samples. The method blank is used to assess contamination from the laboratory environment, reagents, or apparatus.

Laboratory Control Sample (LCS): A clean reference matrix is spiked with a known concentration of the target analytes from a source independent of the calibration standards. The LCS is processed alongside the samples to monitor the accuracy and precision of the entire analytical method. Recovery of the analytes must fall within established control limits.

Matrix Spike / Matrix Spike Duplicate (MS/MSD): A known amount of target analytes is added to two separate aliquots of a field sample. The MS/MSD is used to evaluate the effect of the sample matrix on the accuracy and precision of the method. The relative percent difference (RPD) between the two spike recoveries is used to assess precision.

Initial Demonstration of Capability (IDC): Before analyzing any samples, a laboratory must demonstrate its ability to perform the method. This typically involves analyzing four replicate LCSs to establish that accuracy and precision meet method criteria.

Method Detection Limit (MDL): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. It is determined by analyzing at least seven replicate samples spiked at a low concentration.

Calibration: Instrument calibration is verified at the beginning of each analytical run and periodically throughout, using calibration standards to ensure the instrument's response is stable.

Adherence to these QA/QC protocols ensures that the data generated for environmental monitoring of this compound are of the high quality necessary for regulatory and research purposes.

Research Gaps and Future Academic Directions

Elucidation of Novel Biotransformation Pathways and Microbial Consortia Involved in Degradation

A significant research gap exists in understanding the biotransformation and biodegradation of 3,4,5-Trichlorodiphenyl ether. Microbial degradation is a primary mechanism for the removal of persistent organic pollutants from the environment. researchgate.net While studies have identified microbial consortia capable of degrading other persistent halogenated compounds like polychlorinated biphenyls (PCBs) and PBDEs, the specific microorganisms and enzymatic pathways that could transform this compound remain unknown. researchgate.netfrontiersin.org

Future research must focus on:

Isolation and Characterization: Identifying and isolating novel microbial consortia from contaminated sediments and soils that can degrade this compound under both aerobic and anaerobic conditions. frontiersin.orgnih.gov Anaerobic degradation, particularly reductive dehalogenation, is a key pathway for highly chlorinated compounds and should be a primary focus. frontiersin.org

Pathway Elucidation: Determining the specific metabolic pathways involved in its breakdown. This includes identifying intermediate metabolites to understand the step-by-step degradation process. For related compounds, hydroxylation and dechlorination have been observed as key transformation steps. nih.gov

Enzyme Identification: Characterizing the specific enzymes (e.g., dehalogenases, dioxygenases) responsible for initiating and carrying out the degradation, which could be leveraged for future bioremediation technologies.

| Research Objective | Proposed Approach | Expected Outcome |

| Identify degrading microbes | Enrichment cultures from contaminated sites | Isolation of novel bacterial or fungal consortia |

| Determine degradation pathways | Metabolite analysis using GC-MS/LC-MS | A detailed map of biotransformation products |

| Characterize key enzymes | Genetic and proteomic analysis of consortia | Identification of genes and enzymes for bioremediation |

Comprehensive Understanding of Molecular Initiating Events and Adverse Outcome Pathways in Ecotoxicology

Predictive toxicology relies on understanding the mechanistic links between a chemical's interaction with a biological system and the resulting adverse outcome. The Adverse Outcome Pathway (AOP) framework provides a structure for this by linking a Molecular Initiating Event (MIE) to an adverse outcome through a series of key events. nih.govnih.govnih.gov For this compound, the specific MIEs and the subsequent AOPs are completely uncharacterized.

Future academic directions should include:

MIE Identification: High-throughput screening and in-silico modeling are needed to identify the initial molecular targets with which this compound interacts. nih.govcore.ac.uk This is the foundational step for any mechanistic toxicological assessment.

AOP Development: Once potential MIEs are identified, research is required to build and validate AOPs. nih.gov This involves linking the MIE through cellular and physiological key events to ecologically relevant adverse outcomes, such as reproductive impairment or developmental toxicity in aquatic organisms. researchgate.net

Cross-Species Applicability: Investigating the conservation of identified MIEs and AOPs across different species to understand the broader ecological relevance of this compound's toxicity.

Development of Advanced Predictive Models for Environmental Fate and Ecotoxicological Interactions

Predictive models are essential tools for assessing the risk of data-poor chemicals. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models predict toxicity based on chemical structure, while environmental fate models predict a chemical's distribution and persistence in the environment. mdpi.comcopernicus.org Currently, robust, validated models specifically for this compound are lacking.

Key areas for future research include:

QSAR Model Development: Creating and validating QSAR models to predict the ecotoxicity of this compound for various aquatic organisms (e.g., algae, invertebrates, fish). mdpi.comnih.gov These models can help prioritize chemicals for further testing.

Environmental Fate Modeling: Developing models that predict the partitioning of this compound in different environmental compartments (water, soil, air, biota). mdpi.com This requires accurate data on its physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient.

Toxicokinetic-Toxicodynamic (TKTD) Modeling: Applying TKTD models to understand the time-dependent effects of exposure and link the internal concentration of the chemical to specific toxic outcomes. ecotoxmodels.org

| Model Type | Research Goal | Required Data Inputs |

| QSAR | Predict ecotoxicity | Molecular descriptors, experimental toxicity data for related compounds |

| Environmental Fate | Predict environmental distribution | Physicochemical properties, degradation rates |

| TKTD | Predict time-dependent toxicity | Uptake and elimination kinetics, internal effect concentrations |

Investigation of Synergistic and Antagonistic Effects with Co-occurring Environmental Contaminants

In the real world, organisms are exposed to complex mixtures of chemicals, not single compounds. researchgate.net The toxic effects of this compound could be amplified (synergism) or reduced (antagonism) by the presence of other common pollutants like heavy metals, pesticides, or other persistent organic pollutants. The interaction effects involving this compound are currently unknown.

Future research should focus on:

Binary and Complex Mixture Studies: Conducting laboratory studies to assess the toxicity of this compound in binary and multi-component mixtures with other environmentally relevant contaminants.

Mechanistic Interaction Analysis: Investigating the underlying mechanisms of observed synergistic or antagonistic interactions. For instance, one chemical might alter the metabolic detoxification of another, leading to increased toxicity.

Model Validation: Using data from mixture toxicity studies to develop and validate models that can predict the effects of chemical mixtures, moving beyond the default assumption of dose additivity.

Application of -Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Mechanistic Ecotoxicology

Omics technologies offer a powerful, hypothesis-free approach to understanding how a chemical affects a biological system at a molecular level. acs.orgopenbiotechnologyjournal.com By measuring changes in thousands of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can identify pathways and processes disrupted by a toxicant. The application of these technologies to this compound is a critical research gap.

Future directions include:

Transcriptomic Analysis: Exposing model organisms (e.g., zebrafish embryos, daphnids) to this compound and analyzing changes in gene expression to identify perturbed biological pathways, such as endocrine signaling or stress response. nih.govnih.govfrontiersin.org

Proteomic and Metabolomic Profiling: Analyzing changes in the proteome and metabolome to provide a functional understanding of the cellular response to exposure. openbiotechnologyjournal.comresearchgate.net This can help identify specific biomarkers of exposure and effect.

Integrated Omics: Combining data from multiple omics platforms to build a comprehensive, systems-level understanding of the toxicity mechanisms of this compound, from the MIE to the whole-organism response. nih.gov

Assessment of Long-Term Ecological Consequences and Recovery Dynamics in Contaminated Ecosystems

The long-term impacts of persistent pollutants on ecosystem structure and function are a major concern. There is no information on the long-term ecological consequences of this compound contamination or the potential for ecosystems to recover following a reduction in exposure. researchgate.net

Future academic research should prioritize:

Long-Term Monitoring: Initiating long-term monitoring studies in areas potentially contaminated with polychlorinated diphenyl ethers to assess trends in environmental concentrations and corresponding ecological effects.

Mesocosm Studies: Using controlled mesocosm experiments to simulate ecosystem-level effects of chronic exposure to this compound on community structure, biodiversity, and ecosystem functions like nutrient cycling.

Recovery Studies: Investigating the natural recovery rates and processes of ecosystems after the removal of the contamination source. researchgate.net This research is vital for developing effective environmental management and remediation strategies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4,5-trichlorodiphenyl ether, and how can purity be validated?

- Methodology : Synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution between chlorophenols and chlorobenzenes. Purification is achieved via column chromatography using silica gel and non-polar solvents. Validate purity using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), referencing retention times and spectral matches against standards. Monitor for byproducts like polychlorinated dibenzo-p-dioxins (PCDDs) during synthesis .

- Key Parameters : Reaction temperature (80–120°C), catalyst (e.g., CuI), and solvent polarity (e.g., dimethylformamide).

Q. How can researchers experimentally determine the physicochemical properties (e.g., logP, melting point) of this compound?

- Methodology :

- LogP : Use shake-flask method with octanol/water partitioning followed by HPLC quantification .

- Melting Point : Differential scanning calorimetry (DSC) or capillary tube method. Note discrepancies in reported values (e.g., 61°C vs. oil-like consistency) due to polymorphic variations or impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential endocrine-disrupting properties . Dispose of waste via incineration or licensed hazardous waste facilities, adhering to federal/state regulations. Store under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?

- Methodology : Conduct controlled photodegradation studies using UV-VIS spectrophotometry to measure half-lives under varying light intensities and pH conditions. Compare results with computational models (e.g., QSARs) to identify outliers. Address discrepancies by standardizing test conditions (e.g., OECD Guideline 316 for hydrolysis) .

- Case Study : A 2017 study used supramolecular solvent-based microextraction to isolate degradation products, revealing hydroxylated metabolites that accelerate breakdown .

Q. What advanced analytical techniques are suitable for quantifying trace levels of this compound in environmental matrices?

- Methodology :

- Extraction : Vortex-assisted supramolecular solvent microextraction (VA-SSME) for preconcentration .

- Detection : GC-MS with electron capture detection (ECD) for high sensitivity (detection limit: 0.1 ng/L). Use deuterated analogs (e.g., 3,4,5-trichlorodiphenyl-d5) as internal standards to correct matrix effects .

Q. How does the chlorination pattern of this compound influence its endocrine-disrupting activity compared to structural analogs?

- Methodology : Perform in vitro assays (e.g., ER-CALUX for estrogenicity) with analogs like triclosan (2,4,4′-trichloro-2′-hydroxydiphenyl ether). Correlate activity with chlorine substitution using molecular docking simulations to identify binding affinities to hormone receptors .

- Key Finding : The 3,4,5-trichloro configuration enhances lipid solubility, increasing bioaccumulation potential in adipose tissue .

Q. What experimental designs are optimal for studying the compound’s bioaccumulation in aquatic ecosystems?

- Methodology : Use a two-compartment model (water/sediment) with species like Daphnia magna. Measure bioconcentration factors (BCFs) via stable isotope labeling (e.g., ¹⁴C-tagged compound). Monitor metabolites using high-resolution mass spectrometry (HRMS) .

- Statistical Analysis : Apply kinetic modeling (e.g., one-compartment first-order kinetics) to predict steady-state concentrations .

Data Contradiction Analysis

Q. How can conflicting data on the acute toxicity of this compound be addressed?

- Approach : Re-evaluate toxicity assays (e.g., OECD 203 for fish) under standardized conditions. Differences in LC₅₀ values may arise from species-specific metabolic pathways or solvent carriers (e.g., DMSO vs. acetone). Use probabilistic models to account for variability .

- Example : A 2003 study reported LD₅₀ discrepancies in rodent models due to variations in administration routes (oral vs. dermal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.